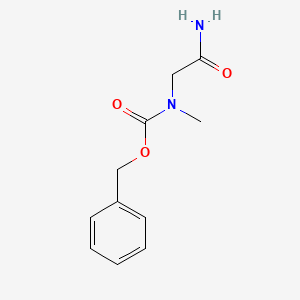![molecular formula C136H241ClO12 B12275820 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(クロロメチル)-1,2,3-トリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]ベンゼンは、クロロメチル基と複数のトリドデシルオキシフェニル基を含むユニークな構造が特徴の複雑な有機化合物です。
製法
合成経路と反応条件
5-(クロロメチル)-1,2,3-トリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]ベンゼンの合成は、通常、複数の工程を伴います。一般的な方法の1つは、中間体である3,4,5-トリドデシルオキシベンジルクロリドを調製することから始まります。この中間体は、次に、求核置換反応とカップリング反応を含む一連の反応にかけられ、クロロメチル基とトリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]基が導入されます。
工業的製造方法
この化合物の工業的製造には、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成が関与することがあります。これは、プロセスを合理化するために、連続フロー反応器や自動合成プラットフォームなどの高度な技術の使用を含むことがよくあります。
化学反応解析
反応の種類
5-(クロロメチル)-1,2,3-トリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]ベンゼンは、以下を含むさまざまな化学反応を起こすことができます。
求核置換: クロロメチル基は、他の求核剤によって置換される可能性があります。
酸化: この化合物は、新しい官能基を導入するために酸化される可能性があります。
還元: 還元反応は、既存の官能基を変更できます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アジ化ナトリウム、シアン化カリウム、チオールなどがあります。典型的な条件には、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性非プロトン性溶媒の使用が含まれます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬は、酸性または塩基性条件で使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムによる求核置換は、アジド誘導体を生成する可能性があり、過マンガン酸カリウムによる酸化は、カルボン酸基を導入する可能性があります。
科学研究への応用
5-(クロロメチル)-1,2,3-トリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]ベンゼンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 薬物送達システムにおける潜在的な用途について調査されています。
産業: 液晶やポリマーなど、特定の特性を持つ先進材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4,5-tridodecoxybenzyl chloride. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the chloromethyl group and the tris[(3,4,5-tridodecoxyphenyl)methoxy] groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups.
科学的研究の応用
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
作用機序
5-(クロロメチル)-1,2,3-トリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]ベンゼンの作用機序には、さまざまな分子標的との相互作用が含まれます。クロロメチル基は、求電子剤として作用し、生物系内の求核剤と反応する可能性があります。トリドデシルオキシフェニル基は、化合物の溶解度と脂質膜との相互作用に影響を与える可能性があり、生物系内の分布と活性を影響を与えます。
類似の化合物との比較
類似の化合物
3,4,5-トリメトキシベンジルクロリド: トリドデシルオキシフェニル基を持たない、同様のベンジルクロリド構造を共有します。
1,3,5-トリス(クロロメチル)-2,4,6-トリメチルベンゼン: ベンゼン環に異なる置換基を持つ、複数のクロロメチル基が含まれています。
独自性
5-(クロロメチル)-1,2,3-トリス[(3,4,5-トリドデシルオキシフェニル)メトキシ]ベンゼンは、クロロメチル基と複数のトリドデシルオキシフェニル基の組み合わせにより、独特の化学的および物理的特性を持ち、ユニークです。これは、特定の相互作用と溶解度特性を必要とする用途にとって特に価値があります。
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzyl chloride: Shares a similar benzyl chloride structure but lacks the tridodecoxyphenyl groups.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Contains multiple chloromethyl groups but different substituents on the benzene ring.
Uniqueness
5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene is unique due to its combination of a chloromethyl group and multiple tridodecoxyphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions and solubility characteristics.
特性
分子式 |
C136H241ClO12 |
|---|---|
分子量 |
2103.8 g/mol |
IUPAC名 |
5-(chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C136H241ClO12/c1-10-19-28-37-46-55-64-73-82-91-100-138-125-111-122(112-126(139-101-92-83-74-65-56-47-38-29-20-11-2)133(125)144-106-97-88-79-70-61-52-43-34-25-16-7)118-147-131-109-121(117-137)110-132(148-119-123-113-127(140-102-93-84-75-66-57-48-39-30-21-12-3)134(145-107-98-89-80-71-62-53-44-35-26-17-8)128(114-123)141-103-94-85-76-67-58-49-40-31-22-13-4)136(131)149-120-124-115-129(142-104-95-86-77-68-59-50-41-32-23-14-5)135(146-108-99-90-81-72-63-54-45-36-27-18-9)130(116-124)143-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-120H2,1-9H3 |
InChIキー |
GRUAZGOPGFPLRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



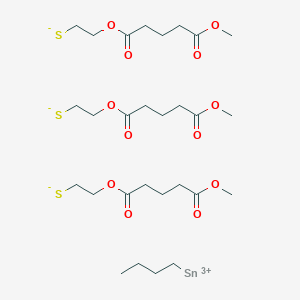
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
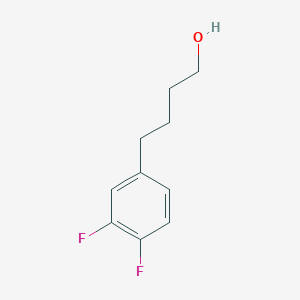
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)
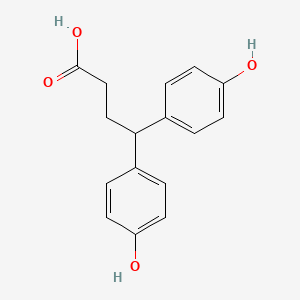
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)
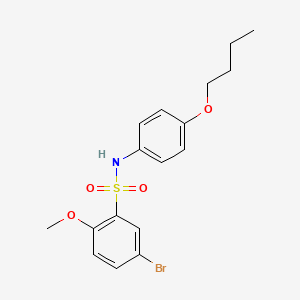

![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)
